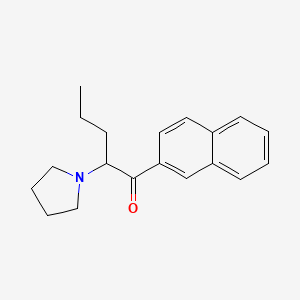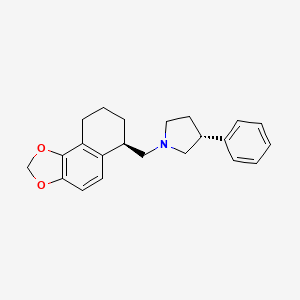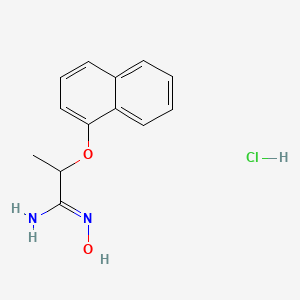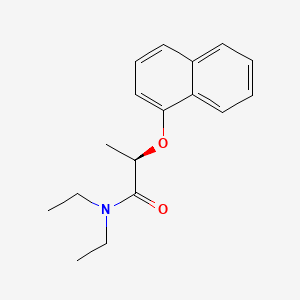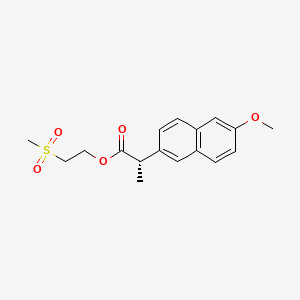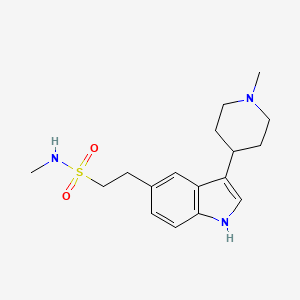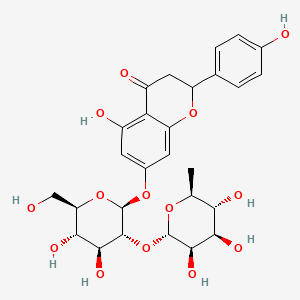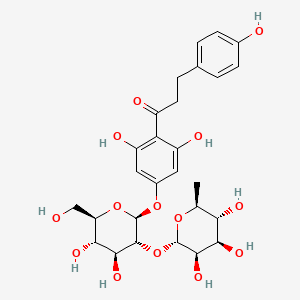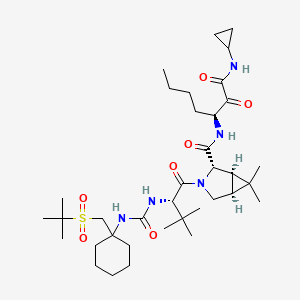
Nuarimol
Overview
Description
Nuarimol is a systemic fungicide belonging to the pyrimidine class of compounds. It is primarily used to control a wide range of pathogenic fungi, including Pseudocercosporella species and Septoria species. This compound is known for its systemic action, providing both curative and protective effects against fungal infections in various crops such as fruits, vines, cucurbits, and cereals .
Mechanism of Action
Target of Action
Nuarimol, a fungicide belonging to the group of phenylpyrroles , primarily targets the sterols in the fungal cell membrane . These sterols play a crucial role in maintaining the integrity and fluidity of the fungal cell membrane.
Mode of Action
This compound inhibits the growth of fungi by binding to the sterols in the fungal cell membrane . This binding action inhibits lipid synthesis and disrupts membrane integrity . This compound also acts as a synergist with other fungicides, such as chlorothalonil, captan, and thiophanate-methyl .
Biochemical Pathways
This compound interferes with the biosynthesis of sterols in the fungal cell membrane . Specifically, it acts as an inhibitor of sterol 14α-demethylase (erg11/cyp51; EC 1.14.14.154), an enzyme involved in the biosynthesis of ergosterol . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to altered membrane properties and functions, ultimately inhibiting fungal growth .
Result of Action
The binding of this compound to sterols disrupts the integrity of the fungal cell membrane, inhibiting lipid synthesis . This disruption leads to altered membrane properties and functions, which inhibits the growth of fungi .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and high leachability suggest that it can remain active in various environmental conditions . .
Biochemical Analysis
Biochemical Properties
Nuarimol plays a significant role in biochemical reactions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with enzymes involved in the sterol biosynthesis pathway, particularly targeting the enzyme lanosterol 14α-demethylase. This interaction disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ergosterol production leads to altered membrane fluidity and permeability, impairing the normal function of fungal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates. This inhibition disrupts the normal function of fungal cell membranes, ultimately inhibiting fungal growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on fungal cells change over time. Initially, this compound may not significantly affect dry weight increase and sporidia multiplication. With progressive incubation time, further multiplication of sporidia is more severely inhibited. This compound interferes with the normal division processes of sporidia, resulting in the formation of clusters of interconnected cells. Additionally, this compound inhibits ergosterol biosynthesis, leading to the accumulation of ergosterol precursors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound may not significantly affect glucose oxidation, DNA, RNA, and protein contents in fungal cells. At higher concentrations, this compound inhibits ergosterol biosynthesis and disrupts normal cellular processes. Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for effective and safe use .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis. It interacts with enzymes such as lanosterol 14α-demethylase, inhibiting the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates and disrupts the normal function of fungal cell membranes. The pronounced inhibition of ergosterol biosynthesis and the accompanying accumulation of ergosterol precursors have been demonstrated through gas chromatographic analysis and thin-layer chromatography .
Transport and Distribution
This compound is transported and distributed within fungal cells and tissues. It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell. The inhibition of ergosterol biosynthesis affects the localization and accumulation of this compound within the cell, leading to its antifungal effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its inhibitory effects on ergosterol biosynthesis. The targeting of lanosterol 14α-demethylase by this compound directs it to specific compartments within the cell, disrupting the normal function of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nuarimol is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrimidine ring and the introduction of the chlorophenyl and fluorophenyl groups. The synthesis typically starts with the reaction of 2-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring. The final step involves the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to monitor the purity and potency of this compound .
Chemical Reactions Analysis
Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Fenarimol: Another pyrimidine fungicide with a similar mode of action but different substitution pattern.
Nuarimol’s unique chemical structure and mode of action make it a valuable tool in agricultural and scientific research, providing effective control of fungal diseases and contributing to our understanding of sterol biosynthesis inhibition.
Properties
IUPAC Name |
(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGTCDSBGMXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042220 | |
| Record name | Nuarimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63284-71-9 | |
| Record name | Nuarimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nuarimol [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nuarimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NUARIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nuarimol?
A1: this compound inhibits ergosterol biosynthesis in fungi. [, , ] It specifically targets the cytochrome P450 enzyme, Δ14-reductase, which is involved in the sterol C-14 demethylation step. []
Q2: How does the inhibition of ergosterol biosynthesis affect fungi?
A2: Ergosterol is a critical component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its synthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death. [, ]
Q3: Does this compound affect other cellular processes in fungi?
A3: Research suggests that this compound can also affect other cellular processes, such as conidiophore development, even at low concentrations that may not significantly affect mycelial growth. [] This indicates that different fungal cellular processes may have varying sensitivities to this compound.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H12ClFN2O, and its molecular weight is 314.75 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research doesn't delve into detailed spectroscopic analysis, crystallographic data has been used to determine the three-dimensional structure of this compound. [] This information can be further utilized for computational studies and SAR analysis.
Q6: How effective is this compound as a seed treatment?
A6: this compound has demonstrated efficacy as a seed treatment against various fungal diseases, particularly take-all in wheat caused by Gaeumannomyces graminis var. tritici. [, ]
Q7: Does this compound show any phytotoxicity when used as a seed treatment?
A7: While generally effective, this compound seed treatments have shown phytotoxic effects on prairie grass seedlings, particularly affecting emergence and growth. [] This emphasizes the importance of optimizing treatment parameters and considering species-specific sensitivities.
Q8: How does soil temperature influence the efficacy of this compound?
A8: Studies on Ustilago bullata in prairie grass revealed that this compound's efficacy decreases with increasing soil temperatures. [] This highlights the importance of considering environmental factors when utilizing this compound for disease control.
Q9: How do structural modifications of this compound affect its antifungal activity?
A9: Research comparing this compound with other substituted pyrimidines, such as fenarimol and triarimol, revealed distinct structure-activity relationships in fungi compared to higher plants. [] This suggests that specific structural features are crucial for optimal activity against fungal targets.
Q10: How stable is this compound under different storage conditions?
A11: While specific stability studies under various storage conditions are not detailed in the provided research, information on this compound's degradation during the malting process and beer brewing is available. [, ]
Q11: How do different stages of malting and brewing affect this compound residues?
A12: During malting, steeping emerges as the most crucial stage for removing this compound residues, followed by germination and kilning. [] In beer brewing, a significant portion of this compound is removed with spent grain, with further reduction during fermentation. []
Q12: Have there been reports of fungal resistance to this compound?
A13: Yes, studies have identified triadimenol-resistant strains of Pyrenophora teres that exhibit cross-resistance to this compound. [] This finding highlights the potential for cross-resistance within the sterol C-14-demethylation inhibitor group of fungicides.
Q13: What is the mechanism behind this cross-resistance?
A13: Although not explicitly investigated in the provided research, it is likely that alterations in the target enzyme, Δ14-reductase, contribute to the observed cross-resistance. Further research is needed to confirm the precise mechanisms.
Q14: What is the toxicological profile of this compound?
A15: While the provided research primarily focuses on antifungal activity and residue analysis, some studies mention potential toxicological concerns. One study examined early hepatic changes induced by this compound in rats, indicating potential hepatotoxic effects. []
Q15: What other potential toxic effects of this compound have been observed?
A16: this compound's structural similarity to DDT raises concerns about its potential long-term effects. [] Research on other DDT analogues highlights the need for further investigation into this compound's potential endocrine-disrupting properties and other toxicological endpoints.
Q16: What analytical methods are used to detect and quantify this compound residues?
A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for this compound analysis in various matrices. [, , , ] This technique provides the sensitivity and selectivity required for accurate residue determination.
Q17: Are there alternative analytical techniques for this compound analysis?
A18: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been successfully applied for the enantioselective detection of this compound in soil samples. [] This approach offers advantages for studying the fate and behavior of individual this compound enantiomers in the environment.
Q18: What is the environmental fate of this compound?
A19: While specific degradation pathways are not extensively discussed in the provided research, studies on this compound's behavior in soil suggest moderate persistence. [] Further research is crucial to fully understand its degradation products and long-term environmental impact.
Q19: What are the potential environmental concerns associated with this compound use?
A20: The potential for this compound to leach into groundwater and its effects on non-target organisms, particularly aquatic life, require careful consideration. [] Sustainable agricultural practices and monitoring programs are essential to minimize potential risks.
Q20: Are there alternative fungicides available for controlling diseases targeted by this compound?
A21: Yes, several other fungicides with different modes of action are available for controlling diseases like powdery mildew and Sigatoka leaf spot. [, , , ] These include triadimefon, propiconazole, mancozeb, and others, offering potential alternatives for disease management.
Q21: What are the advantages and disadvantages of these alternatives compared to this compound?
A22: Each alternative fungicide possesses its own efficacy, toxicity, and environmental impact profile. For instance, propiconazole has shown superior control of Sigatoka leaf spot compared to this compound, but its potential for resistance development needs attention. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


